3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo [4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
For instance, [1,2,4]triazolo [4,3-a]pyrazine derivatives have shown to inhibit c-Met kinase, thereby disrupting the signaling pathways that promote cell proliferation .
Biochemical Pathways
Inhibition of c-met kinase by similar compounds can affect various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound might induce changes at the molecular and cellular levels that inhibit tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of a suitable triazole derivative with a cinnamylthio compound under specific conditions. One common method involves the use of hydrazonoyl chlorides and thiouracil derivatives, which undergo regioselective reactions to form the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyrimidine core and have been studied for their kinase inhibition properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities, including anti-cancer effects.
Uniqueness
3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific cinnamylthio substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-18-14-17(16-11-5-2-6-12-16)24-19(21-18)22-23-20(24)26-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2,(H,21,22,25)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPFGNYZDFTAOS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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